BenchChemオンラインストアへようこそ!

Eplerenone 7-Carboxylic Acid

Pharmaceutical impurity profiling Structural characterization Quality control

Eplerenone 7-Carboxylic Acid (EP Impurity D, USP Acid Analog) is the pharmacopoeia-mandated reference standard for eplerenone impurity profiling. Unlike structurally similar impurities, this C-7 free carboxylic acid derivative is both a listed process impurity and a confirmed human metabolite (EPA/SC-70303, ~4% AUC of parent drug). Essential for ICH Q2(R1) HPLC/UPLC method validation, forced degradation studies, and LC-MS/MS bioanalytical assays. Supplied with full characterization data (¹H/¹³C NMR, HRMS, SCXRD). Not substitutable—only this exact compound meets EP monograph specifications for Impurity D acceptance criteria.

Molecular Formula C23H28O6
Molecular Weight 400.48
CAS No. 209253-82-7
Cat. No. B600957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEplerenone 7-Carboxylic Acid
CAS209253-82-7
SynonymsEplerenone 7-Carboxylic Acid;  9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid γ-Lactone; 
Molecular FormulaC23H28O6
Molecular Weight400.48
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)O
InChIInChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Eplerenone 7-Carboxylic Acid (CAS 209253-82-7): An EP/USP Pharmacopoeial Impurity Standard for Eplerenone Quality Control and ANDA Submissions


Eplerenone 7-Carboxylic Acid (CAS 209253-82-7), also designated as Eplerenone EP Impurity D and referred to as Eplerenone Acid Analog in the USP, is a C23H28O6 steroid derivative with a molecular weight of 400.5 g/mol [1][2]. This compound differs structurally from the active pharmaceutical ingredient (API) eplerenone (C24H30O6) by the absence of a methyl ester at the C-7 position, featuring instead a free carboxylic acid group . It is classified as a process-related impurity that can arise during the multigram-scale synthesis of eplerenone [3] and is explicitly listed in the European Pharmacopoeia monograph for eplerenone [4]. Its primary utility lies in serving as a fully characterized reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing and regulatory submissions .

Why Eplerenone 7-Carboxylic Acid Cannot Be Substituted with Other Eplerenone Impurities in Analytical or Regulatory Workflows


In the context of pharmaceutical quality control, generic substitution of impurity reference standards is not scientifically or regulatorily defensible. Eplerenone 7-Carboxylic Acid (EP Impurity D/USP Acid Analog) is a structurally distinct, process-related impurity derived from the hydrolysis of the C-7 methyl ester of eplerenone, yielding a free carboxylic acid with a molecular weight of 400.5 g/mol [1]. Other eplerenone pharmacopoeial impurities possess fundamentally different structural modifications: EP Impurity A (CAS 209253-67-8) is a C-7 unsubstituted lactone, EP Impurity E (CAS 209253-81-6) is a 7β-epimer of the methyl ester, and EP Impurity G (CAS 41020-65-9) is the 7α-methoxycarbonyl derivative with a different ring system [2]. These structural divergences translate directly into distinct chromatographic retention behaviors and spectroscopic signatures [3]. Regulatory monographs from both the European Pharmacopoeia and USP specify individual acceptance criteria for Impurity D [4], meaning that analytical methods validated with the wrong impurity standard will fail to meet ICH Q3A requirements for specificity and accuracy. Furthermore, Eplerenone 7-Carboxylic Acid also corresponds to the open-lactone-ring metabolite (designated EPA or SC-70303) detected in human plasma after eplerenone administration, with an AUC exposure approximately 4% relative to the parent drug [5]. This dual identity as both a process impurity and a circulating metabolite makes its specific procurement essential for comprehensive impurity profiling, stability-indicating method development, and bioanalytical assay validation—applications where structurally similar but chemically distinct analogs cannot serve as substitutes.

Quantitative Differentiation of Eplerenone 7-Carboxylic Acid (CAS 209253-82-7) from Eplerenone and Closely Related Impurities


Structural Differentiation: C-7 Carboxylic Acid versus C-7 Methyl Ester in Eplerenone

Eplerenone 7-Carboxylic Acid (EP Impurity D) differs structurally from the parent API eplerenone by a single but chemically significant modification: the C-7 methyl ester group (‒C(O)OCH₃) in eplerenone is replaced by a free carboxylic acid group (‒C(O)OH) in the impurity [1][2]. This structural divergence is quantified by the molecular formula: C23H28O6 for the impurity versus C24H30O6 for eplerenone, corresponding to a molecular weight difference of 14.0 g/mol (400.5 versus 414.5 g/mol) [3]. This difference arises from the formal replacement of a methyl group with a hydrogen atom. The presence of the free carboxylic acid functionality confers distinct physicochemical properties, including increased polarity (lower calculated XLogP3 of approximately 1.1 for the impurity [4]) and altered ionization behavior under HPLC conditions, which directly impacts chromatographic retention and detection sensitivity.

Pharmaceutical impurity profiling Structural characterization Quality control

Comprehensive Spectroscopic Characterization: IR, NMR, HRMS, and Single-Crystal X-Ray Diffraction Data

Eplerenone 7-Carboxylic Acid (Impurity D) has been fully characterized using a multi-technique analytical approach that provides definitive structural confirmation, as documented in peer-reviewed literature [1]. The compound was isolated and/or synthesized, then characterized by infrared spectroscopy (IR), one- and two-dimensional nuclear magnetic resonance spectroscopy (¹H-NMR and ¹³C-NMR) with full signal assignment, and high-resolution mass spectrometry with electrospray ionization (HRMS/ESI) [2]. Critically, the molecular structure was solved and refined using single-crystal X-ray diffraction (SCXRD), providing unambiguous three-dimensional structural confirmation including stereochemical configuration at all chiral centers (7α, 11α, 17α configuration) [3]. In contrast, other eplerenone impurities such as Impurity A (CAS 209253-67-8) and Impurity E (CAS 209253-81-6, the 7β-epimer) were described in the same study as having been poorly characterized in the prior literature, with incomplete or absent spectroscopic data prior to this work [4]. The availability of SCXRD data for Impurity D distinguishes it from many other eplerenone impurities that lack crystallographic confirmation.

Spectroscopic characterization Structural elucidation Reference standard qualification

Regulatory Designation: Explicitly Listed as Impurity D in the European Pharmacopoeia Eplerenone Monograph

Eplerenone 7-Carboxylic Acid is explicitly designated as EP Impurity D in the European Pharmacopoeia monograph for eplerenone [1]. According to published analyses of the EP monograph, quality requirements for eplerenone drug substance include defined limits for impurities A through G, with Impurity D specified among the controlled process-related impurities [2]. The compound is also recognized by USP nomenclature as the 'Eplerenone Acid Analog' [3]. Regulatory guidelines mandate that any Abbreviated New Drug Application (ANDA) for generic eplerenone must demonstrate analytical methods capable of detecting and quantifying all specified impurities, including Impurity D, at or below the ICH Q3A qualification threshold [4]. Without access to an authentic, fully characterized reference standard of this specific impurity, a generic manufacturer cannot establish method specificity, determine relative response factors, or accurately quantify Impurity D levels in drug substance batches.

Pharmacopoeial compliance Regulatory submission ANDA quality control

Dual Identity: Process Impurity and Circulating Human Metabolite

Eplerenone 7-Carboxylic Acid corresponds to the open-lactone-ring form of eplerenone, designated as EPA (or SC-70303), which has been quantitatively identified as a circulating metabolite in human pharmacokinetic studies [1]. In a study of eight healthy volunteers administered 100 mg [¹⁴C]eplerenone orally, plasma concentrations of EPA were measured alongside the parent drug [2]. The area under the plasma concentration-time curve (AUC) for EPA was 4% of the eplerenone AUC, with mean eplerenone Cmax reaching 1.72 μg/mL at 1.2 hours post-dose and declining with a half-life of 3.0 hours [3]. This metabolite results from hydrolysis of the γ-lactone ring, which is distinct from the primary oxidative metabolic pathway (CYP3A4-mediated 6β- and 21-hydroxylation) that generates metabolites such as 6β-hydroxy-EP, which accounted for 32.0% of the administered dose excreted in urine and feces [4]. No alteration of the 9,11-epoxide ring or the methyl ester was observed for the primary oxidative metabolites, making the carboxylic acid metabolite a unique marker for hydrolytic degradation and metabolic processing [5].

Metabolite identification Pharmacokinetics Bioanalytical method validation

Chromatographic Differentiation: Validated UPLC and HPLC Methods for Impurity D Resolution

Validated chromatographic methods have been developed specifically to resolve Eplerenone 7-Carboxylic Acid (Impurity D) from eplerenone and other process-related impurities [1]. A stability-indicating ultra-performance liquid chromatography (UPLC) method achieved resolution of eplerenone, its potential impurities, and degradation products on a Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm particle size) using a linear gradient with 10 mmol/L ammonium acetate (pH 4.5), methanol, and acetonitrile as mobile phase, with detection at 245 nm and a flow rate of 0.3 mL/min [2]. In a separate validated HPLC method, process impurities including stereoisomers of eplerenone were controlled using a Kromasil C18 column (250 mm × 4.6 mm; 5 μm particle size) under gradient conditions with water and acetonitrile mobile phases, with detection at 240 nm [3]. Raman spectroscopy was also applied for fast diagnostic identification of Impurity D and other process-related impurities, with differences in C=C and C=O stretching vibration wavenumbers serving as distinctive identification features [4].

Chromatographic method development Stability-indicating assays Impurity resolution

High-Value Application Scenarios for Eplerenone 7-Carboxylic Acid (CAS 209253-82-7) in Pharmaceutical Development and Quality Control


Reference Standard for ANDA Impurity Profiling and Batch Release Testing

Generic pharmaceutical manufacturers developing Abbreviated New Drug Applications (ANDAs) for eplerenone must procure Eplerenone 7-Carboxylic Acid as a reference standard to comply with the European Pharmacopoeia monograph, which specifies Impurity D among compounds A–G with defined acceptance limits [1][2]. The compound is used as a calibration standard for quantifying Impurity D levels in drug substance batches, as a system suitability marker in HPLC/UPLC method validation, and as a retention time marker for impurity profiling [3]. Without an authenticated sample of this specific impurity, laboratories cannot establish relative response factors, determine limits of detection and quantification, or demonstrate method specificity as required by ICH Q2(R1) validation guidelines.

Stability-Indicating Method Development and Forced Degradation Studies

Eplerenone 7-Carboxylic Acid is formed via hydrolysis of the parent drug under acidic and basic stress conditions [1]. In forced degradation studies required for stability-indicating method validation (ICH Q1A), this impurity must be spiked into degraded samples to confirm chromatographic resolution from the API and other degradation products [2]. The validated UPLC method developed by Du et al. (2016) specifically addresses resolution of this impurity alongside other process-related impurities and degradation products, demonstrating the compound's critical role in establishing methods that can detect both process impurities and hydrolytic degradants in a single analytical run [3].

Bioanalytical Method Development for Clinical Pharmacokinetic Studies

Given that Eplerenone 7-Carboxylic Acid (EPA) is a confirmed human metabolite with an AUC exposure approximately 4% of the parent drug [1], the compound is required as an analytical standard in LC-MS/MS assays for quantifying eplerenone and its metabolites in human plasma and urine [2][3]. Validated SPE-LC-MS/MS methods have been published for the simultaneous quantification of eplerenone and its hydrolyzed metabolite in human plasma and urine matrices, demonstrating the direct applicability of this reference material in clinical bioanalysis [4]. This application extends the procurement relevance of the compound from pharmaceutical quality control into clinical pharmacology, drug-drug interaction studies, and therapeutic drug monitoring.

Spectroscopic and Crystallographic Reference for Structural Elucidation

The fully assigned ¹H-NMR, ¹³C-NMR, IR, HRMS/ESI, and single-crystal X-ray diffraction data published for Eplerenone 7-Carboxylic Acid [1] make this compound a valuable reference material for laboratories engaged in impurity identification and structural elucidation. When unknown peaks appear in chromatograms of eplerenone drug substance, the availability of authenticated spectral data for Impurity D enables confident identification by matching retention time, mass spectrum, and NMR signatures [2]. The SCXRD data in particular provide definitive stereochemical confirmation of the 7α, 11α, 17α configuration, which is critical for distinguishing this impurity from its C-7 epimers (e.g., Impurity E) that may co-elute or exhibit similar mass spectra but differ in biological activity or toxicological profile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eplerenone 7-Carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.